molecular formula C13H20N6O4 B12899412 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B12899412
M. Wt: 324.34 g/mol
InChI Key: UNTGICTTXQKOJX-IVZWLZJFSA-N
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Description

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol involves multiple steps, starting from simpler precursor molecules. The key steps typically include the formation of the purine base, followed by the attachment of the sugar moiety and subsequent functional group modifications. Common synthetic routes involve:

    Formation of the Purine Base: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through glycosylation reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxymethyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to nucleic acid metabolism and function, as well as in the development of nucleoside analogs for therapeutic purposes.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it mimics natural nucleosides. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with similar biological activity.

    Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.

Uniqueness

The uniqueness of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol lies in its specific functional group modifications, which enhance its biological activity and therapeutic potential. These modifications allow for selective targeting of viral and cancerous cells, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C13H20N6O4/c1-18(7-21)5-17-12-11-13(15-4-14-12)19(6-16-11)10-2-8(22)9(3-20)23-10/h4,6,8-10,20-22H,2-3,5,7H2,1H3,(H,14,15,17)/t8-,9+,10+/m0/s1

InChI Key

UNTGICTTXQKOJX-IVZWLZJFSA-N

Isomeric SMILES

CN(CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)CO

Canonical SMILES

CN(CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O)CO

Origin of Product

United States

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